3-Oxa-9-azabicyclo[3.3.1]nonane
Overview
Description
3-Oxa-9-azabicyclo[331]nonane is a bicyclic compound that features an oxygen and nitrogen atom within its ring structure
Mechanism of Action
Target of Action
It’s known that the structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products .
Mode of Action
It’s known that 9-azabicyclo[331]nonane N-oxyl (ABNO), a related compound, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane can be achieved through various methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is notable for its efficiency and the high yields it produces.
Another synthetic route involves the radical cyclization of appropriate precursors. For example, a Cp2TiCl-mediated radical cyclization method was initially explored but found to be unsuccessful. an alternative approach using a SmI2-mediated radical cyclization protocol proved effective in constructing the desired ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests potential for industrial application. The one-pot tandem Mannich annulation, in particular, offers a practical and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of alcohols to carbonyl compounds, catalyzed by 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of a copper catalyst .
Common Reagents and Conditions
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different substituents into the molecule.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation reactions and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonane can be compared with other bicyclic compounds such as:
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-Azabicyclo[3.3.1]nonane derivatives
These compounds share similar structural motifs but differ in the heteroatoms present and their specific chemical properties The presence of oxygen and nitrogen in 3-Oxa-9-azabicyclo[33
Properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZRIIREIUXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570350 | |
Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-99-9 | |
Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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